molecular formula C21H25N3OS B298165 N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B298165
Poids moléculaire: 367.5 g/mol
Clé InChI: DKZMUABPRKWHEK-OEAKJJBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CYC116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in a variety of cancers. Inhibition of Aurora kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.

Mécanisme D'action

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its anticancer effects by inhibiting Aurora kinase A and B, which are involved in the regulation of cell division. Aurora kinase A is overexpressed in a variety of cancers and is associated with poor prognosis. Inhibition of Aurora kinase A induces cell cycle arrest and apoptosis in cancer cells. Aurora kinase B is also involved in cell division and plays a role in the formation of the mitotic spindle. Inhibition of Aurora kinase B leads to defects in mitosis and cell death.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the phosphorylation of histone H3, a marker of mitosis, and induces the formation of polyploid cells. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also inhibits the phosphorylation of AKT, a downstream target of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for Aurora kinase A and B, which reduces the likelihood of off-target effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.

Orientations Futures

There are several future directions for the development of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of Aurora kinases. Another direction is the combination of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other anticancer agents to enhance its efficacy. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective in overcoming resistance to other anticancer agents, suggesting that it may have a role in combination therapy. Finally, the development of biomarkers to predict response to N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to identify patients who are most likely to benefit from treatment.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 4-pyridinecarboxaldehyde with N-cyclohexyl-3-aminopropan-1-amine to form the Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride to form the final product.

Applications De Recherche Scientifique

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have demonstrated that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reduces tumor growth and increases survival in mouse models of cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in cancer patients.

Propriétés

Nom du produit

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Formule moléculaire

C21H25N3OS

Poids moléculaire

367.5 g/mol

Nom IUPAC

N-cyclohexyl-2-[(E)-pyridin-4-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25N3OS/c25-20(24-16-6-2-1-3-7-16)19-17-8-4-5-9-18(17)26-21(19)23-14-15-10-12-22-13-11-15/h10-14,16H,1-9H2,(H,24,25)/b23-14+

Clé InChI

DKZMUABPRKWHEK-OEAKJJBVSA-N

SMILES isomérique

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C/C4=CC=NC=C4

SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

SMILES canonique

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.